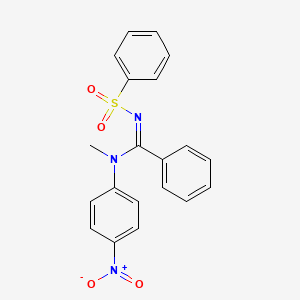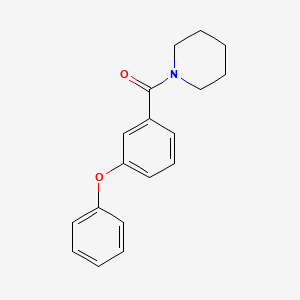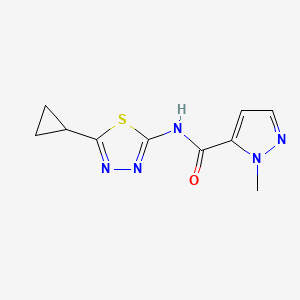![molecular formula C14H15NO3 B5328711 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)
4-[4-(2-propyn-1-yloxy)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, commonly known as PR-619, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. PR-619 is a potent inhibitor of deubiquitinases (DUBs), enzymes that remove ubiquitin from proteins, and has been shown to have anti-cancer and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
PR-619 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of several 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, including USP14, UCHL5, and UCH37, which are involved in various cellular processes such as protein degradation, DNA repair, and inflammation. PR-619 has been used in several studies to investigate the role of this compound in cancer, neurodegenerative diseases, and viral infections. It has also been used as a tool to study the ubiquitin-proteasome system and to identify potential targets for drug development.
Mecanismo De Acción
PR-619 inhibits DUB activity by binding covalently to the active site cysteine residue of the enzyme. This results in the inhibition of deubiquitination and the accumulation of ubiquitinated proteins, leading to proteotoxic stress and cell death. PR-619 has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammatory diseases.
Biochemical and physiological effects:
PR-619 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. PR-619 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PR-619 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory activity against several 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, making it a useful tool for studying the ubiquitin-proteasome system. However, PR-619 has some limitations. It is a covalent inhibitor that irreversibly binds to the active site cysteine residue of this compound, making it difficult to study the kinetics of enzyme inhibition. It also has off-target effects on other cysteine proteases, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of PR-619. One potential application is in the development of cancer therapeutics. PR-619 has been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy drugs. Further studies are needed to investigate the potential of PR-619 as a cancer therapeutic. Another potential application is in the treatment of inflammatory diseases. PR-619 has been shown to reduce inflammation in animal models of inflammatory diseases, and further studies are needed to investigate its potential as an anti-inflammatory drug. Additionally, PR-619 could be used as a tool to identify new targets for drug development and to study the role of 4-[4-(2-propyn-1-yloxy)benzoyl]morpholine in various cellular processes.
Métodos De Síntesis
The synthesis of PR-619 involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with morpholine followed by the addition of propargyl alcohol. The resulting product is then treated with potassium carbonate and 4-hydroxybenzyl alcohol to obtain PR-619. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
morpholin-4-yl-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h1,3-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJWHTZNCFQAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)benzamide](/img/structure/B5328638.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5328650.png)

![N-[1-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5328668.png)
![N-cyclopropyl-1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328670.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5328690.png)
![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5328694.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328701.png)
![4-(3,4-difluorobenzyl)-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5328703.png)
![2-(2-fluoro-5-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5328715.png)
![3-ethyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328718.png)

![3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5328733.png)